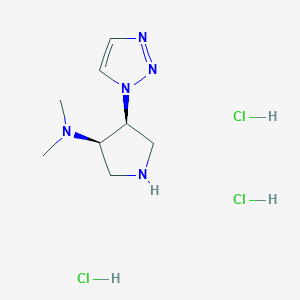
(3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine;trihydrochloride is a useful research compound. Its molecular formula is C8H18Cl3N5 and its molecular weight is 290.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine; trihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C8H18Cl3N5 and a molecular weight of 291.6 g/mol. Its structure includes a pyrrolidine ring substituted with a triazole moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit notable antimicrobial activities. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components.
Anticancer Activity
Triazole derivatives have been explored for their anticancer potential. In vitro studies suggest that (3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. A case study involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
The precise mechanism by which (3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
Research Findings
A summary of key research findings related to this compound is presented in the following table:
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments conducted on bacterial strains revealed that derivatives similar to (3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine showed promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- Case Study on Cancer Cell Lines : In a controlled study examining various cancer cell lines, (3R,4S)-N,N-Dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
(3R,4S)-N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.3ClH/c1-12(2)7-5-9-6-8(7)13-4-3-10-11-13;;;/h3-4,7-9H,5-6H2,1-2H3;3*1H/t7-,8+;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXFYFKKZLQEHD-LGTUNZBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC1N2C=CN=N2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CNC[C@@H]1N2C=CN=N2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













